
3-((3,5-Dimethoxybenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,5-Dimethoxybenzyl)oxy)azetidine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.26828 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a 3,5-dimethoxybenzyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine involves several steps. One common method includes the reaction of 3,5-dimethoxybenzyl alcohol with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-((3,5-Dimethoxybenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3,5-Dimethoxybenzyl)oxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,5-Dimethoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-((3,5-Dimethoxybenzyl)oxy)azetidine can be compared with other similar compounds, such as:
3-((3,5-Dimethylbenzyl)oxy)azetidine: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical and biological properties.
Azetidine derivatives: Various azetidine derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
KWTFSALTKZHENF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



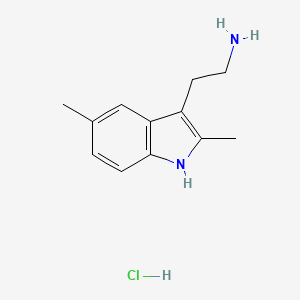
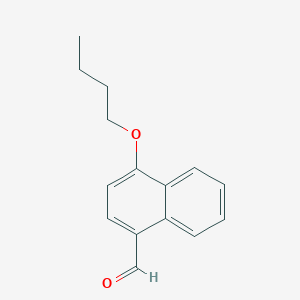


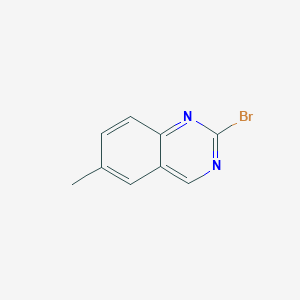
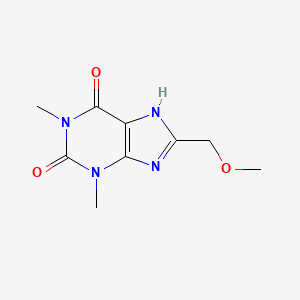


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

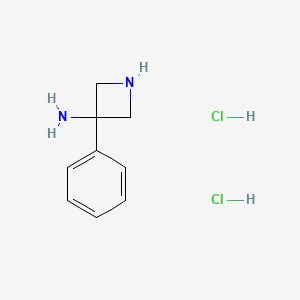
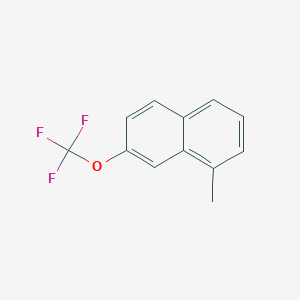
![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)
